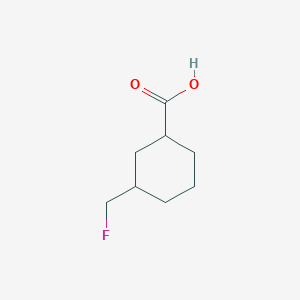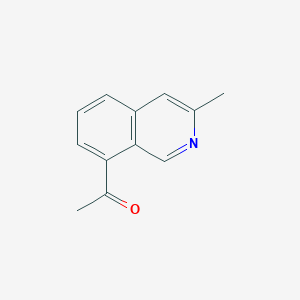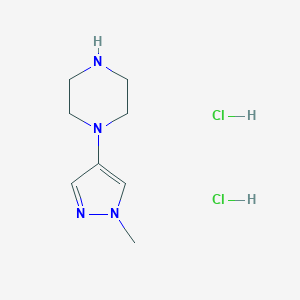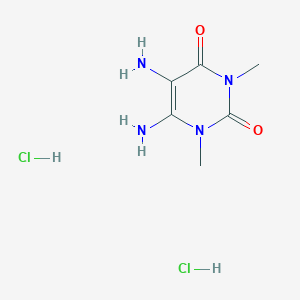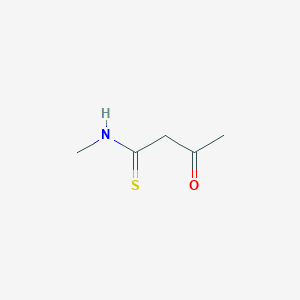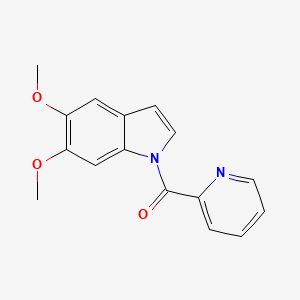
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.299 g/mol . This compound features an indole ring substituted with methoxy groups at the 5 and 6 positions, and a pyridine ring attached to the indole nitrogen via a methanone linkage.
Preparation Methods
The synthesis of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5,6-dimethoxyindole and 2-pyridinecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Chemical Reactions Analysis
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-2-yl)methanone can be compared with other similar compounds, such as:
(5-Methoxy-1H-indol-1-yl)(pyridin-2-yl)methanone: This compound has a single methoxy group at the 5 position of the indole ring.
(6-Methoxy-1H-indol-1-yl)(pyridin-2-yl)methanone: This compound has a single methoxy group at the 6 position of the indole ring.
(5,6-Dimethoxy-1H-indol-1-yl)(pyridin-3-yl)methanone: This compound has the pyridine ring attached at the 3 position instead of the 2 position.
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(5,6-dimethoxyindol-1-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C16H14N2O3/c1-20-14-9-11-6-8-18(13(11)10-15(14)21-2)16(19)12-5-3-4-7-17-12/h3-10H,1-2H3 |
InChI Key |
LQRFNJNUBQIJRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2C(=O)C3=CC=CC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


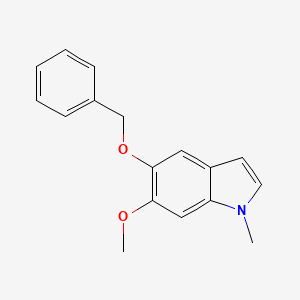
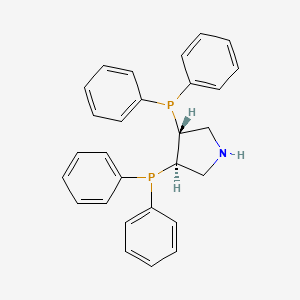

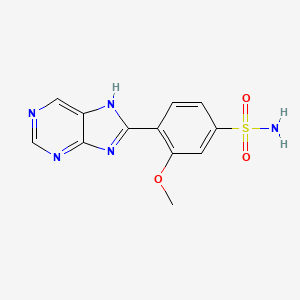

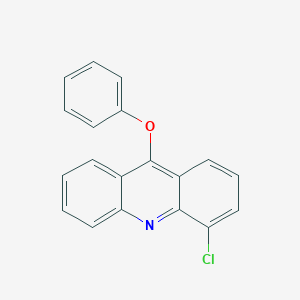

![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
